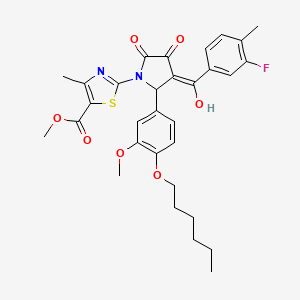
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline can be synthesized through several methods. One common route involves the reaction of 4-nitroaniline with pyrrolidine under reducing conditions to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process starts with the nitration of aniline to form 4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 4-(pyrrolidin-1-yl)aniline is then methylated using methylating agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-(pyrrolidin-1-yl)amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the dimethyl groups on the nitrogen.
N,N-Dimethyl-4-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-Dimethyl-4-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the dimethyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
79850-90-1 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
YQETXHVLPRBMJV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


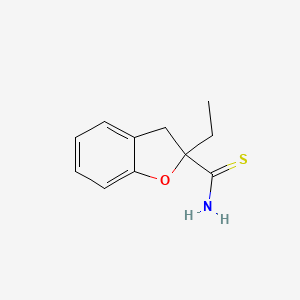
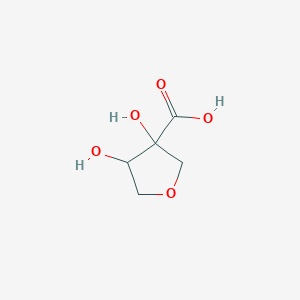
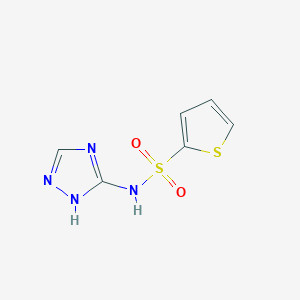
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
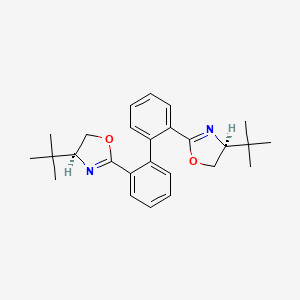
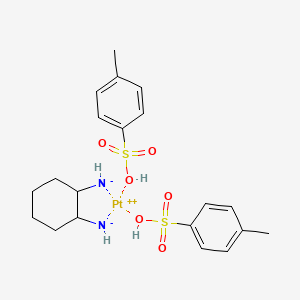

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
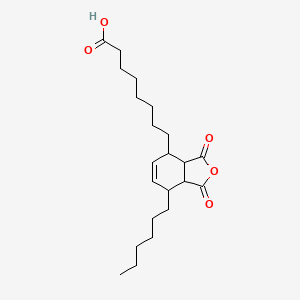

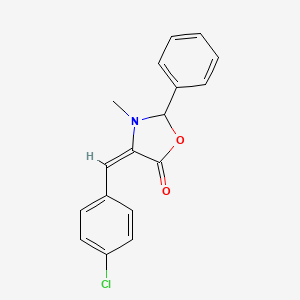
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
